S-Adenosylmethionine1,4-butanedisulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Adenosylmethionine 1,4-butanedisulfonate is a chemical compound that plays a significant role in various biochemical processes. It is a derivative of S-Adenosylmethionine, which is an endogenous compound involved in numerous biochemical pathways, including transmethylation, transsulfuration, and aminopropylation . This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of S-Adenosylmethionine 1,4-butanedisulfonate typically involves the reaction of adenosine with 1,4-butanediamine to form S-Adenosylmethionine crystals. These crystals are then reacted with sulfonic acid to obtain S-Adenosylmethionine 1,4-butanedisulfonate . The reaction conditions usually require controlled temperatures and specific solvents to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production of S-Adenosylmethionine 1,4-butanedisulfonate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The compound is often produced in powder form and stored under desiccated conditions to prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions
S-Adenosylmethionine 1,4-butanedisulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound is involved in substitution reactions, particularly in biochemical pathways where it acts as a methyl group donor.
Common Reagents and Conditions
Common reagents used in the reactions of S-Adenosylmethionine 1,4-butanedisulfonate include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of S-Adenosylmethionine 1,4-butanedisulfonate depend on the type of reaction. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions result in the transfer of methyl groups to other molecules .
Wissenschaftliche Forschungsanwendungen
S-Adenosylmethionine 1,4-butanedisulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a methyl group donor in various chemical reactions and studies.
Medicine: S-Adenosylmethionine 1,4-butanedisulfonate is used in the treatment of depression, liver disorders, fibromyalgia, and osteoarthritis.
Industry: The compound is used in the production of dietary supplements and pharmaceuticals.
Wirkmechanismus
S-Adenosylmethionine 1,4-butanedisulfonate exerts its effects through its role as a methyl group donor. It is involved in transmethylation reactions, which are crucial for cellular growth, repair, and the maintenance of the phospholipid layer in cell membranes . The compound also helps maintain the action of several hormones and neurotransmitters that affect mood . Its molecular targets include various enzymes and proteins involved in these biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-Adenosylmethionine: The parent compound, involved in similar biochemical pathways.
S-Adenosylmethionine tosylate: Another derivative with similar properties and applications.
S-Adenosylmethionine-d3: A deuterated form used in specific research applications.
Uniqueness
S-Adenosylmethionine 1,4-butanedisulfonate is unique due to its specific structure, which allows it to be more stable and effective in certain applications compared to its parent compound and other derivatives . Its ability to penetrate the brain and its oral availability make it particularly valuable in medical and pharmaceutical research .
Eigenschaften
Molekularformel |
C19H32N6O11S3+ |
---|---|
Molekulargewicht |
616.7 g/mol |
InChI |
InChI=1S/C15H22N6O5S.C4H10O6S2/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;5-11(6,7)3-1-2-4-12(8,9)10/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2,17,18,19);1-4H2,(H,5,6,7)(H,8,9,10)/q+1;/t7-,8+,10+,11+,14+,27?;/m0./s1 |
InChI-Schlüssel |
RAIOGZIEIGSPBC-XKGORWRGSA-N |
Isomerische SMILES |
C[S+](CC[C@@H](C(=O)[O])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.C(CCS(=O)(=O)O)CS(=O)(=O)O |
Kanonische SMILES |
C[S+](CCC(C(=O)[O])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C(CCS(=O)(=O)O)CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.